molecular formula C16H14N2S B11852102 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione CAS No. 65772-23-8

2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione

Cat. No.: B11852102
CAS No.: 65772-23-8
M. Wt: 266.4 g/mol
InChI Key: PCUQGPSDQITXLK-UHFFFAOYSA-N
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Description

2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free. This method offers good functional group tolerance and easy operation, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot intermolecular annulation reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: Substitution reactions at different positions on the quinazoline ring can yield a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-phenylquinazolin-4(3H)-one
  • 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
  • 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

65772-23-8

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)quinazoline-4-thione

InChI

InChI=1S/C16H14N2S/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3

InChI Key

PCUQGPSDQITXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C

Origin of Product

United States

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